molecular formula C8H13ClN2 B1520904 (2-Methylbenzyl)hydrazine hydrochloride CAS No. 1059626-06-0

(2-Methylbenzyl)hydrazine hydrochloride

Cat. No. B1520904
CAS RN: 1059626-06-0
M. Wt: 172.65 g/mol
InChI Key: UUDPCXFREQZQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.655 Da .


Molecular Structure Analysis

The SMILES string for (2-Methylbenzyl)hydrazine hydrochloride is NNCC1=C(C=CC=C1)C.Cl . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

(2-Methylbenzyl)hydrazine hydrochloride is a solid . The compound is non-combustible .

Scientific Research Applications

Chemical Reactivity and Molecular Structure

(2-Methylbenzyl)hydrazine hydrochloride and its derivatives have been studied for their chemical reactivities and molecular structures. For example, Kurihara et al. (1975) explored the molecular structure and chemical reactivities of condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride. They investigated various derivatives and their behaviors under different chemical conditions, providing insights into the compound's structural and reactive properties (Kurihara et al., 1975).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of (2-Methylbenzyl)hydrazine hydrochloride have been a subject of research. Li et al. (2011) synthesized a new hydrazine ligand and its oxovanadium(V) complex, which were characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. These studies contribute to understanding the compound's potential applications in various fields (Li et al., 2011).

Inhibition of Enzymatic Activities

The potential of (2-Methylbenzyl)hydrazine hydrochloride derivatives as enzyme inhibitors has been explored. Lightcap and Silverman (1996) found that certain hydrazine analogues, such as (3-Hydroxybenzyl)hydrazine, are potent inhibitors of γ-aminobutyric acid aminotransferase, an enzyme relevant in neurotransmitter regulation (Lightcap & Silverman, 1996).

Antidepressant Potential

Research into the antidepressant potential of related compounds has been conducted. For instance, Gylys et al. (1963) studied 2-Methyl-3-piperidinopyrazine, a compound related to hydrazine derivatives, for its potential antidepressant effects (Gylys et al., 1963).

Applications in Material Science

The compound and its derivatives have applications in material science as well. Tayamon et al. (2013) isolated and characterized 2,5-Bis(4-methylbenzylthio)-1,3,4-thiadiazole, which has potential applications in the field of material science due to its unique structural properties (Tayamon et al., 2013).

Antifungal and Antimicrobial Properties

The antifungal and antimicrobial properties of (2-Methylbenzyl)hydrazine hydrochloride derivatives have been a focus in some studies. Saeed et al. (2017) synthesized N,N'-di(2-hydroxybenzylidene)hydrazine, which showed biological activity, potentially including antifungal and antimicrobial properties (Saeed et al., 2017).

Mechanistic and Kinetic Studies

The mechanisms and kinetics of reactions involving hydrazine derivatives have been studied to understand their chemical behavior. Nordin et al. (2016) conducted kinetic and computational studies on the hydrazination of certain compounds, revealing insights into the reaction mechanisms of hydrazine derivatives (Nordin et al., 2016).

Safety and Hazards

(2-Methylbenzyl)hydrazine hydrochloride is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Mechanism of Action

properties

IUPAC Name

(2-methylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDPCXFREQZQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655361
Record name [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1059626-06-0
Record name Hydrazine, [(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059626-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 3
(2-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 4
(2-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 5
(2-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 6
(2-Methylbenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.